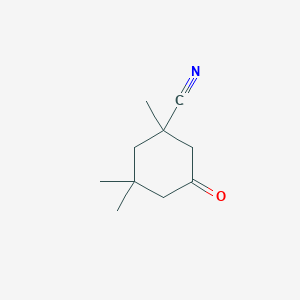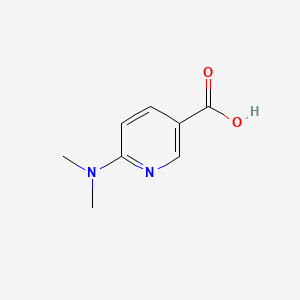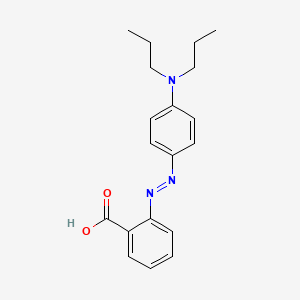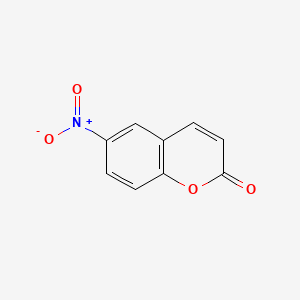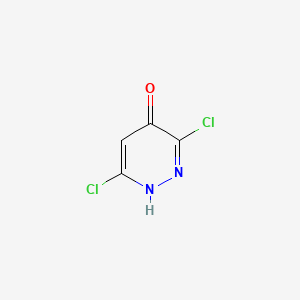
2,3,6-Trimethylnaphthalene
Vue d'ensemble
Description
2,3,6-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, characterized by the presence of three methyl groups at the 2nd, 3rd, and 6th positions on the naphthalene ring. This compound is known for its aromatic properties and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,6-Trimethylnaphthalene can be synthesized through several methods, including:
Alkylation of Naphthalene: This involves the Friedel-Crafts alkylation of naphthalene using methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of trimethyl-substituted naphthalene derivatives under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic alkylation of naphthalene. This process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6-Trimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common due to the aromatic nature of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitrating agents like nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
2,3,6-Trimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its aromatic structure.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6-Trimethylnaphthalene involves its interaction with specific molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical processes. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
- 2,3,5-Trimethylnaphthalene
- 2,3,7-Trimethylnaphthalene
- 2,6-Dimethylnaphthalene
Comparison: 2,3,6-Trimethylnaphthalene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other trimethylnaphthalene isomers, it may exhibit different boiling points, melting points, and solubility characteristics .
Propriétés
IUPAC Name |
2,3,6-trimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-4-5-12-7-10(2)11(3)8-13(12)6-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBZRJCHIWTUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061189 | |
| Record name | 2,3,6-Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00252 [mmHg] | |
| Record name | 2,3,6-Trimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10656 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
829-26-5 | |
| Record name | 2,3,6-Trimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=829-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Trimethylnaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,6-Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,6-TRIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WHV15633Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical sources of 2,3,6-trimethylnaphthalene and how does its presence relate to off-flavors in food?
A: this compound can originate from both natural and anthropogenic sources. In the food industry, its presence has been linked to undesirable flavors. For example, it was identified as a potential contaminant in sea mustard, likely originating from ship paint. [] This highlights the importance of careful sourcing and storage practices to maintain food quality.
Q2: How does this compound behave in the context of oil refining and what role does it play in catalytic processes?
A: this compound is often found in complex mixtures like light cycle oil, a byproduct of petroleum refining. It is considered a challenging aromatic compound to remove during hydrodearomatization processes, which aim to reduce aromatic content and improve fuel quality. [] Researchers are actively exploring efficient catalysts and reaction conditions for its conversion to less harmful compounds.
Q3: Can you elaborate on the biodegradation potential of this compound and the factors influencing its breakdown in the environment?
A: Studies focusing on oil spill bioremediation have shown that this compound can be naturally degraded by microorganisms. [] Notably, the rate of biodegradation is influenced by the number and position of methyl groups on the naphthalene ring. This knowledge is crucial for understanding the fate of this compound in contaminated environments and for developing effective bioremediation strategies.
Q4: How does this compound interact with other chemicals and what insights can be gained from studying its photochemical reactions?
A: Research on acrylonitrile polymerization has revealed the ability of this compound to act as a photoinitiator. [] It interacts with acrylonitrile upon light exposure, triggering a chain reaction leading to polymerization. This finding provides valuable insights into the reactivity of this compound in photochemical processes and its potential applications in material science.
Q5: How do researchers analyze and quantify the presence of this compound in complex samples?
A: Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are employed to identify and quantify this compound within complex mixtures, such as oil seepages. [] These methods allow for precise determination of its concentration and isotopic composition, providing valuable information about its origin, maturity, and potential environmental impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





